N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-phenylbenzenesulfonamide

Description

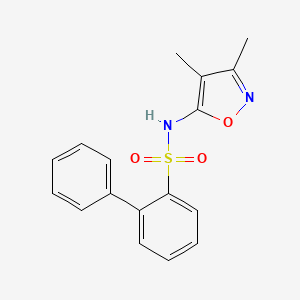

N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-phenylbenzenesulfonamide is a sulfonamide derivative characterized by a 2-phenyl-substituted benzene ring linked to a sulfonamide group, which is further connected to a 3,4-dimethyl-1,2-oxazole moiety. This compound belongs to the broader class of sulfonamides, known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties . The substitution pattern—a 2-phenyl group on the benzene ring—distinguishes it from classical sulfonamides like sulfisoxazole (4-amino-substituted) and may influence its physicochemical properties, binding affinity, and pharmacokinetics .

Synthetic routes for related compounds involve sequential reactions of sulfonamides with chloroacetyl chloride, hydrazine hydrate, and aromatic aldehydes, followed by cyclization to form β-lactam or azo derivatives (e.g., azetidinones) . Crystallographic data for such compounds are often refined using programs like SHELXL or visualized via ORTEP-3, ensuring structural validation .

Properties

CAS No. |

153623-85-9 |

|---|---|

Molecular Formula |

C17H16N2O3S |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-phenylbenzenesulfonamide |

InChI |

InChI=1S/C17H16N2O3S/c1-12-13(2)18-22-17(12)19-23(20,21)16-11-7-6-10-15(16)14-8-4-3-5-9-14/h3-11,19H,1-2H3 |

InChI Key |

SLBYWDJLJLBXGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC=C2C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylisoxazol-5-yl)-[1,1’-biphenyl]-2-sulfonamide typically involves the following steps:

Formation of the Dimethylisoxazole Moiety: The dimethylisoxazole ring can be synthesized through a cycloaddition reaction involving appropriate precursors such as 3,4-dimethyl-1,3-dioxolane and hydroxylamine.

Attachment to Biphenyl Structure: The synthesized dimethylisoxazole is then attached to a biphenyl structure through a sulfonamide linkage. This step often involves the reaction of the dimethylisoxazole with a biphenyl sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylisoxazol-5-yl)-[1,1’-biphenyl]-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the dimethylisoxazole moiety.

Reduction: Reduced forms of the sulfonamide group.

Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-(3,4-Dimethylisoxazol-5-yl)-[1,1’-biphenyl]-2-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylisoxazol-5-yl)-[1,1’-biphenyl]-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The dimethylisoxazole moiety may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-phenylbenzenesulfonamide and related sulfonamide derivatives:

Key Structural and Functional Insights:

Fluorine substituents (e.g., G008-2114) improve metabolic stability and membrane permeability, as seen in modern drug design . β-lactam rings (e.g., 5b1) introduce a mechanism of action akin to penicillin, targeting bacterial cell wall synthesis .

Synthesis and Stability :

- Azo-linked derivatives () require diazotization and coupling steps, which may limit stability under acidic conditions .

- β-lactam derivatives (e.g., 5b1) are synthesized via cyclization reactions, with IR data confirming lactam carbonyl peaks at ~1743 cm⁻¹ .

Crystallographic and Computational Analysis :

- Structural validation tools like SHELXL and ORTEP-3 are critical for confirming bond lengths and angles in sulfonamide derivatives, especially for chiral centers or complex substituents .

- The 6MB ligand () demonstrates the integration of sulfonamides with pteridinyl moieties, a strategy used in antifolate therapies .

Therapeutic Potential: While sulfisoxazole remains a frontline sulfonamide, newer analogs like the target compound and G008-2114 explore niche applications (e.g., CNS infections, resistant strains) through tailored substituents .

Biological Activity

N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-phenylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a sulfonamide group attached to a phenyl ring and an oxazole moiety, which is critical for its biological activity.

Research indicates that compounds with sulfonamide structures often exhibit their biological effects through the inhibition of specific enzymes or pathways. For this compound, key mechanisms include:

- Inhibition of Carbonic Anhydrase : Similar sulfonamides have been shown to inhibit carbonic anhydrase isoforms, which play a role in regulating pH and fluid balance in tissues. This inhibition is particularly relevant in cancer biology, where altered pH can affect tumor growth and metastasis .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis through intrinsic pathways .

Antiproliferative Effects

A study evaluating the antiproliferative effects of related compounds found that derivatives of benzenesulfonamides were effective against breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4c | MCF-7 | 3.96 ± 0.21 | Apoptosis induction via Bax/Bcl-2 modulation |

| 4j | Caco-2 | 5.87 ± 0.37 | Apoptosis induction |

The results indicate that modifications in the oxazole and sulfonamide groups can significantly enhance anticancer activity .

Case Study 1: Inhibition of Carbonic Anhydrase Isoforms

In a study published in the Journal of Medicinal Chemistry, compounds similar to this compound were subjected to kinetic assays to assess their inhibitory effects on carbonic anhydrases. The results indicated varying degrees of inhibition across different isoforms:

| Isoform | Ki (nM) |

|---|---|

| hCA II | 2.6 - 598.2 |

| hCA IX | 16.1 - 321 |

These findings suggest that specific structural features contribute to the selectivity and potency against tumor-associated carbonic anhydrases .

Case Study 2: Anticancer Efficacy

Another relevant study demonstrated that certain benzenesulfonamide derivatives led to significant reductions in cell viability in MCF-7 cells by promoting apoptosis through mitochondrial pathways. The expression levels of apoptotic markers such as caspase-9 and Bax were notably altered upon treatment with these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.